molecular formula C18H15ClFN3O B213575 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide

Cat. No. B213575
M. Wt: 343.8 g/mol
InChI Key: RXBFEKHFAKDCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide, also known as CPB-BZ, is a novel compound that has gained significant attention in the scientific community due to its potential applications in medical research. CPB-BZ is a small molecule that has been synthesized through a multi-step process, and it has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of several signaling pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been shown to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has also been found to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide. One area of interest is the development of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide derivatives that have improved solubility and bioavailability. Another area of interest is the investigation of the potential use of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide in combination with other drugs for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide and to identify potential side effects and toxicity.

Synthesis Methods

The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide involves several steps, including the reaction of 2-fluorobenzylamine with 4-chloro-1H-pyrazole-1-carboxylic acid, followed by the addition of benzoyl chloride and triethylamine. The final product is obtained through purification and crystallization. The synthesis of 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been optimized to ensure high yield and purity of the compound.

Scientific Research Applications

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been extensively studied for its potential applications in medical research. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. 3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide has been found to inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and colitis.

properties

Product Name

3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluorobenzyl)benzamide

Molecular Formula

C18H15ClFN3O

Molecular Weight

343.8 g/mol

IUPAC Name

3-[(4-chloropyrazol-1-yl)methyl]-N-[(2-fluorophenyl)methyl]benzamide

InChI

InChI=1S/C18H15ClFN3O/c19-16-10-22-23(12-16)11-13-4-3-6-14(8-13)18(24)21-9-15-5-1-2-7-17(15)20/h1-8,10,12H,9,11H2,(H,21,24)

InChI Key

RXBFEKHFAKDCDA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)CN3C=C(C=N3)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC=CC(=C2)CN3C=C(C=N3)Cl)F

Origin of Product

United States

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